2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-3-32-21-9-11-22(12-10-21)33-19(2)25(31)28-23-17-24(27-18-26-23)30-15-13-29(14-16-30)20-7-5-4-6-8-20/h4-12,17-19H,3,13-16H2,1-2H3,(H,26,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVYSSVXBUMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide typically involves a multi-step process:
-
Formation of the Ethoxyphenoxy Intermediate
Starting Materials: 4-ethoxyphenol and an appropriate halogenating agent (e.g., bromine or chlorine).
Reaction Conditions: The halogenation reaction is carried out in the presence of a base such as sodium hydroxide, followed by nucleophilic substitution with an appropriate leaving group to form the ethoxyphenoxy intermediate.
-
Synthesis of the Phenylpiperazine Intermediate
Starting Materials: 4-phenylpiperazine and a suitable pyrimidine derivative.
Reaction Conditions: The reaction is typically conducted under reflux conditions in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
-
Coupling of Intermediates
Starting Materials: The ethoxyphenoxy intermediate and the phenylpiperazine-pyrimidine intermediate.
Reaction Conditions: The final coupling reaction is performed under mild heating in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the ethoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted under anhydrous conditions to prevent hydrolysis.
Products: Reduction of the amide group can yield the corresponding amine.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.
Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the ethoxy group can yield ethoxyphenoxyacetic acid, while reduction of the amide group can produce the corresponding amine derivative.
Scientific Research Applications
2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide has several applications in scientific research:
-
Medicinal Chemistry
Potential Therapeutic Agent: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Drug Design: Used as a scaffold for designing new drugs with improved efficacy and reduced side effects.
-
Biological Studies
Receptor Binding Studies: Employed in studies to understand its binding affinity and selectivity towards different receptors.
Enzyme Inhibition: Explored for its potential to inhibit specific enzymes involved in disease pathways.
-
Industrial Applications
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, or as an inhibitor of specific enzymes, thereby influencing various biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituents, molecular properties, and inferred biological relevance.
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|---|
| Target: 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide | Pyrimidine | 4-Ethoxyphenoxy-propanamide, 4-phenylpiperazine | Not Provided | Not Provided | Hypothesized kinase inhibitor |
| N-{2-[(5-chloro-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}propanamide | Pyrimidine | Chloro, 4-methylpiperazine, propanamide | C₂₃H₂₇ClN₈O | ~483.0 (calculated) | Kinase inhibitor candidate |
| N-{2-[(6-{(2,6-dichloro-3,5-dimethoxyphenyl)carbamoylamino}pyrimidin-4-yl)amino]-5-(4-ethylpiperazin-1-yl)phenyl}propanamide | Pyrimidine | Dichloro-dimethoxyphenyl, 4-ethylpiperazine, propanamide | C₂₉H₃₆Cl₂N₈O₄ | 631.553 | Anticancer or antimicrobial agent |
| N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide | Piperidine | Methoxymethyl, phenylpropanamide | C₁₆H₂₄N₂O₂ | 276.38 | Pharmaceutical intermediate |
Key Observations:
Pyrimidine vs. Piperidine Cores :
- The target compound and those in and share a pyrimidine core, which is critical for π-π stacking interactions in enzyme binding pockets. In contrast, the piperidine-based compound in lacks this aromaticity, likely reducing its affinity for kinase targets.
Substituent Diversity: The 4-phenylpiperazine group in the target compound may enhance solubility and receptor selectivity compared to the 4-methylpiperazine () or 4-ethylpiperazine (). Larger alkyl/aryl groups (e.g., phenyl) can improve hydrophobic interactions but may reduce metabolic stability.
Molecular Weight and Drug-Likeness :
- The target compound’s molecular weight is likely between 500–600 g/mol (based on analogs), placing it near the upper limit of Lipinski’s Rule of Five. In contrast, the piperidine-based compound in (276.38 g/mol) is more drug-like but lacks complexity for high-affinity target engagement.
The absence of halogens in the target compound may reduce off-target toxicity. The propanamide linker is conserved across all compounds, indicating its role in hydrogen bonding with target proteins, as seen in kinase inhibitors like imatinib .
Research Findings and Methodological Insights
- Structural Characterization : Tools like the CCP4 suite () are critical for resolving the 3D structures of such compounds via X-ray crystallography, particularly for pyrimidine derivatives bound to kinases or GPCRs.
- Pharmacokinetic Predictions: The ethoxyphenoxy group may confer better metabolic stability than methoxy or chloro groups due to reduced oxidative susceptibility .
Q & A
Q. How can researchers characterize the structural integrity of 2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide using spectroscopic methods?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm proton and carbon environments. For example, aromatic protons in the ethoxyphenoxy group typically resonate at δ 6.8–7.2 ppm, while piperazine-related protons appear at δ 2.5–3.5 ppm .
- Mass Spectrometry (ESI-MS): Confirm molecular weight via [M-H] peaks. A deviation >0.5 Da suggests impurities or incorrect synthesis .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm) to verify backbone integrity .
- Elemental Analysis: Validate empirical formula by comparing observed vs. calculated C, H, and N percentages (e.g., ±0.3% tolerance) .
Q. What synthetic strategies are effective for producing this compound?
Answer:
- Stepwise Coupling: React 4-ethoxyphenoxypropanoic acid with 6-(4-phenylpiperazin-1-yl)pyrimidin-4-amine using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
- Yield Optimization: Adjust reaction time (24–48 hours), temperature (25–40°C), and solvent polarity (e.g., DMF or DCM). Evidence shows yields improve from 37% to ~50% with dropwise reagent addition .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Answer:
- Solubility Screening: Test in DMSO (stock solution), PBS (pH 7.4), and cell culture media. Use dynamic light scattering (DLS) to detect aggregation at concentrations >10 µM .
- Stability Profiling: Incubate at 37°C in buffer and human liver microsomes. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. A half-life <1 hour suggests metabolic instability .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments between NMR and elemental analysis?
Answer:
- Root-Cause Analysis:
- NMR Sensitivity: Trace solvents (e.g., DMSO) may obscure proton signals. Use high-field NMR (≥500 MHz) and deuterated solvents for clarity .
- Elemental Analysis Errors: Moisture absorption during handling can skew H% results. Dry samples under vacuum (24 hours) and repeat in triplicate .
- Cross-Validation: Combine LC-MS (for molecular ion confirmation) and thermogravimetric analysis (TGA) to detect non-volatile impurities .
Q. What experimental designs are suitable for evaluating the compound’s bioactivity against phosphodiesterase (PDE) isoforms?
Answer:
- Enzyme Inhibition Assays:
- PDE Selectivity Panel: Test against PDE9A, PDE4, and PDE5 at 1–100 µM using fluorescent cAMP/cGMP analogs. Include positive controls (e.g., IBMX) .
- Kinetic Analysis: Determine IC and K values via Michaelis-Menten plots. A >10-fold selectivity for PDE9A over other isoforms indicates target specificity .
- Cellular Models: Use HEK293 cells transfected with PDE9A to measure cAMP accumulation. Normalize data to vehicle controls and validate with siRNA knockdown .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Answer:
- Molecular Docking: Use PDE9A crystal structures (PDB: 4H2X) to identify key interactions (e.g., hydrogen bonds with Gln453 or hydrophobic contacts with Phe456) .
- ADMET Prediction: Apply tools like SwissADME to predict logP (<3 for blood-brain barrier penetration), CYP450 inhibition, and hERG liability .
- SAR Studies: Modify the ethoxyphenoxy group to reduce metabolic oxidation (e.g., replace with fluorinated analogs) while maintaining potency .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic Bridging: Compare plasma exposure (AUC, C) from rodent PK studies with in vitro IC. Low bioavailability (<20%) may explain efficacy gaps .
- Metabolite Identification: Use LC-HRMS to detect active metabolites (e.g., demethylated or hydroxylated derivatives) that contribute to in vivo effects .
- Tissue Distribution: Conduct whole-body autoradiography to assess compound penetration into target organs (e.g., brain or liver) .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Validation
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | δ 1.35 (t, J=7.0 Hz, -OCHCH) | |
| ESI-MS | 417 [M-H] (calc. 417.18) | |
| IR | 1685 cm (amide I band) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
